![molecular formula C15H13N B12906311 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole CAS No. 106111-52-8](/img/structure/B12906311.png)
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with a phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole can be achieved through a gold-catalyzed cascade reaction of skipped diynes and pyrroles. This reaction proceeds by the consecutive regioselective hydroarylation of two alkynes with a pyrrole, followed by a 7-endo-dig cyclization . The reaction conditions typically involve the use of gold catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The phenyl group and other positions on the pyrrole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Applications De Recherche Scientifique
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole can be compared with other similar compounds, such as:
Pyrrole: A simpler heterocyclic compound with a five-membered ring.
Indole: A fused ring system with a benzene ring fused to a pyrrole ring.
Carbazole: A tricyclic compound with two benzene rings fused to a pyrrole ring.
Uniqueness: The uniqueness of this compound lies in its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and physical properties compared to other similar compounds .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable compound for further study and exploration.
Propriétés
Numéro CAS |
106111-52-8 |
|---|---|
Formule moléculaire |
C15H13N |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-phenyl-1,8-dihydrocyclohepta[b]pyrrole |
InChI |
InChI=1S/C15H13N/c1-3-7-12(8-4-1)15-11-13-9-5-2-6-10-14(13)16-15/h1-9,11,16H,10H2 |
Clé InChI |
HTJNXXUXMRWWPT-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC2=C1NC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



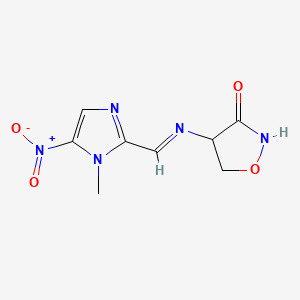
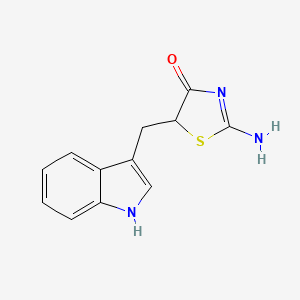
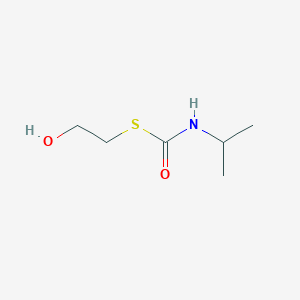
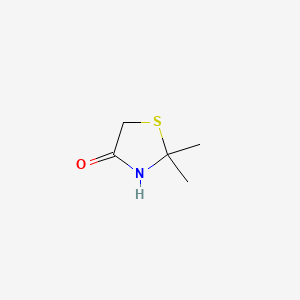
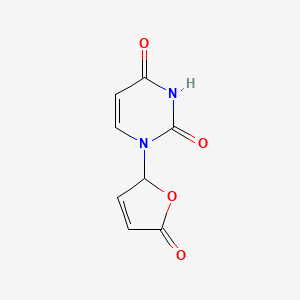
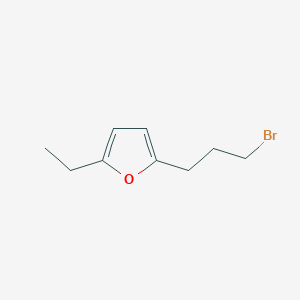
![3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12906275.png)
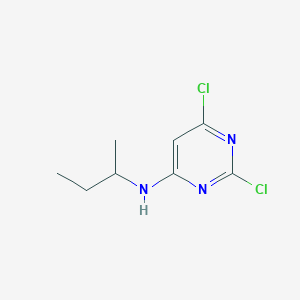
![2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12906282.png)
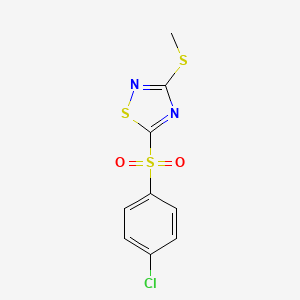
![2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B12906294.png)


